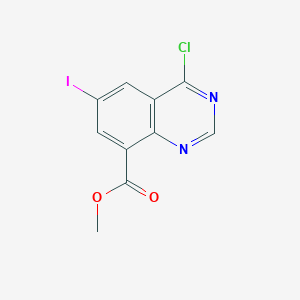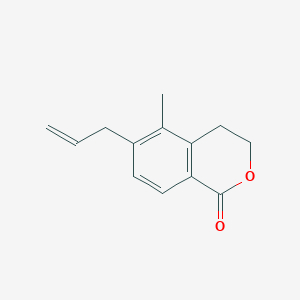
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one
描述
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one is a chemical compound belonging to the class of isochromenes Isochromenes are known for their diverse biological activities and are often found in natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phenolic compound and an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isochromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
相似化合物的比较
Similar Compounds
Isochromene Derivatives: Compounds such as 6-Methoxyflavanone and 7-Methoxy-2-phenyl-1-benzopyran-4-one share structural similarities with 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one.
Flavonoids: These compounds, which include flavones and flavonols, also share a similar core structure and exhibit diverse biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can lead to unique chemical and biological properties
属性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
5-methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-4-10-5-6-12-11(9(10)2)7-8-15-13(12)14/h3,5-6H,1,4,7-8H2,2H3 |
InChI 键 |
SKLXGSBYGBFPAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1CCOC2=O)CC=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

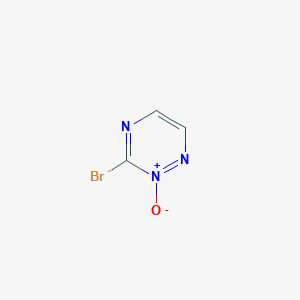
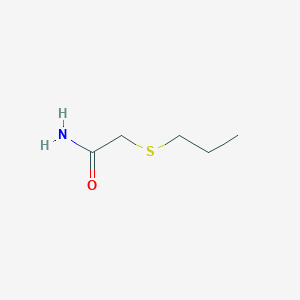
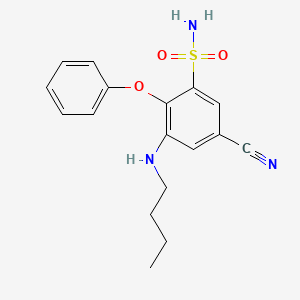
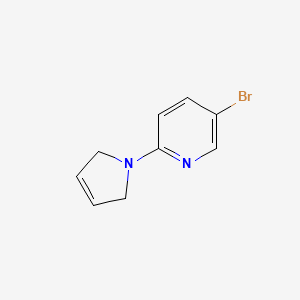

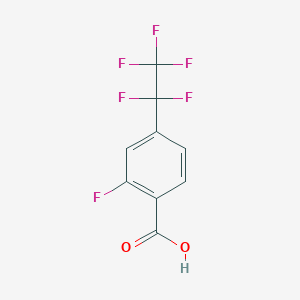

![5-{[tert-Butyl(diphenyl)silyl]oxy}pent-3-yn-1-ol](/img/structure/B8635657.png)
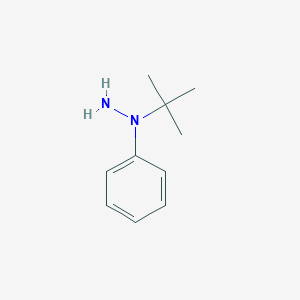
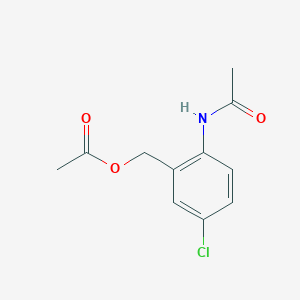
![Methyl 7-oxabicyclo[2.2.1]hept-2-ene-5-sulfonate](/img/structure/B8635675.png)
